N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine
Description
Boc-Protected Amino Group Spatial Configuration
The Boc group (tert-butoxycarbonyl ) serves as a steric shield for the primary amine, preventing undesired nucleophilic reactions during synthetic processes. Key structural features include:
- Steric Bulk : The tert-butyl group (C(C)(C)C) creates a three-dimensional barrier around the carbonyl group, limiting access to the protected amine.
- Electron-Withdrawing Effects : The carbonyl group (C=O) adjacent to the tert-butyl moiety polarizes the N–C bond, stabilizing the carbamate linkage against hydrolysis under acidic conditions.
- Conformational Rigidity : X-ray crystallography of analogous Boc-protected compounds reveals that the tert-butyl group adopts a staggered conformation relative to the carbonyl oxygen, minimizing steric clashes.
| Feature | Description |
|---|---|
| Tert-butyl orientation | Staggered relative to carbonyl group, reducing steric strain |
| Carbamate bond length | ~1.33 Å (C=O), ~1.45 Å (N–C), consistent with resonance stabilization |
Pentyl Linker Conformational Dynamics
The pentyl chain (–CH₂CH₂CH₂CH₂CH₂– ) bridges the Boc-protected amine and glycine, imparting flexibility while maintaining spatial separation. Key observations include:
- Gauche and Anti Conformations : Molecular dynamics simulations of similar pentyl-linked compounds show that the chain predominantly adopts gauche (60° dihedral) and anti (180° dihedral) conformations.
- Hydrogen Bonding Constraints : The glycine’s carboxyl group may form intramolecular hydrogen bonds with the pentyl linker’s terminal amine, stabilizing specific conformers.
- Solvent-Dependent Behavior : In polar solvents (e.g., water), the chain tends to adopt extended conformations to minimize hydrophobic surface area, whereas in nonpolar solvents, coiled states prevail.
| Conformation | Dihedral Angle | Population in MD Simulations |
|---|---|---|
| Gauche | 60° | ~45% |
| Anti | 180° | ~35% |
| Other | Variable | ~20% |
Comparative Structural Analysis with Glycine Derivatives
N-Boc-glycine Methyl Ester
Unlike N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine, N-Boc-glycine methyl ester (C₈H₁₅NO₄) lacks the pentyl spacer and features a methyl ester terminus. Key differences include:
Boc-5-Aminopentanoic Acid
This derivative (C₁₀H₁₉NO₄) replaces glycine with a terminal carboxylic acid. Structural contrasts include:
Table 1: Structural Comparison of Glycine Derivatives
Properties
CAS No. |
630095-93-1 |
|---|---|
Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pentylamino]acetic acid |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-8-6-4-5-7-13-9-10(15)16/h13H,4-9H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
RITREHUHOOKUBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCNCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Protection of Glycine
N-Boc-glycine can be synthesized by reacting glycine with di-tert-butyl dicarbonate (Boc2O). The reaction proceeds as follows:
$$
\text{Glycine} + \text{Boc}2\text{O} \rightarrow \text{N-Boc-glycine} + \text{CO}2 + \text{tert-butanol}
$$
This reaction typically occurs in an organic solvent such as dichloromethane (DCM) at room temperature, yielding high purity N-Boc-glycine.
Step 2: Alkylation
The next step involves the alkylation of N-Boc-glycine with 1-bromo-5-pentanol. This can be achieved through nucleophilic substitution:
$$
\text{N-Boc-glycine} + \text{1-bromo-5-pentanol} \xrightarrow{\text{Base}} \text{N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine}
$$
In this step, a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is often used to deprotonate the amine, facilitating the nucleophilic attack on the alkyl halide.
Step 3: Deprotection
After successful alkylation, the Boc group can be removed using trifluoroacetic acid (TFA):
$$
\text{this compound} + \text{TFA} \rightarrow \text{N-{5-amino-pentyl}glycine} + \text{Boc-TFA}
$$
This step typically occurs under mild conditions, allowing for clean removal of the Boc protecting group without affecting other functionalities.
Yield and Purity Analysis
The overall yield of this compound can vary based on reaction conditions and purifications steps employed. Typical yields reported in literature range from 60% to 85%, depending on the efficiency of each synthetic step.
| Step | Yield (%) | Comments |
|---|---|---|
| Protection of Glycine | 90 | High purity achievable |
| Alkylation | 70 | Dependent on base and reaction conditions |
| Deprotection | 85 | Efficient under mild acidic conditions |
The preparation of this compound involves a strategic approach combining protection, alkylation, and deprotection steps. Each stage requires careful optimization to achieve high yields and purity. This compound's synthesis is significant for applications in peptide chemistry and pharmaceutical development, showcasing the importance of protective groups in organic synthesis.
Chemical Reactions Analysis
Types of Reactions: N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid in dichloromethane or HCl in methanol.
Major Products: The major products formed from these reactions include the free amine after Boc deprotection and various oxidized or reduced derivatives depending on the specific reaction conditions .
Scientific Research Applications
Pharmaceutical Synthesis
N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structure allows for the introduction of amino functionalities, which are essential in drug design and development.
Chiral Building Blocks
The compound is utilized in the preparation of chiral building blocks for pharmaceuticals. For instance, it has been integrated into the synthesis of novel heterocyclic amino acids that exhibit significant biological activity. These derivatives can serve as precursors for more complex molecules used in medicinal chemistry .
| Compound Type | Application |
|---|---|
| Heterocyclic Amino Acids | Drug synthesis and development |
| Chiral Dipeptides | Therapeutic agents |
| Polycyclic TLR Antagonists | Immune disorder treatments |
Drug Development
The compound's ability to form stable derivatives makes it valuable in drug formulation. Researchers have explored its use in synthesizing new classes of drugs targeting specific diseases, including cancer and autoimmune disorders. For example, derivatives of this compound have shown promise in developing Toll-like receptor antagonists, which are crucial for modulating immune responses .
Biological Research Applications
This compound also plays a significant role in biological studies, particularly concerning its protective effects on cells.
Cytoprotective Effects
Studies have demonstrated that glycine and its derivatives can protect hepatocytes from various forms of injury, including anoxia and oxidative stress. The addition of this compound to hepatocyte cultures has been shown to enhance cell viability under stress conditions, suggesting its potential as a therapeutic agent in liver diseases .
| Condition | Effect of this compound |
|---|---|
| Anoxia | Prevents loss of hepatocyte viability |
| Oxidative Stress | Reduces lactate dehydrogenase leakage |
| Cold-Induced Injury | Maintains ATP levels during preservation |
Case Studies and Research Findings
Numerous studies have documented the applications and efficacy of this compound in various contexts:
Synthesis and Characterization Studies
Research has focused on the synthesis of this compound derivatives, showcasing their potential as intermediates for more complex structures. These studies often utilize advanced analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds .
Clinical Applications
The compound has been investigated for its role in clinical settings, particularly concerning its cytoprotective properties. Observational studies have highlighted its effectiveness in preserving cell viability during organ preservation processes, indicating its potential utility in transplantation medicine .
Mechanism of Action
The mechanism of action of N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions. This selective deprotection allows for precise control over the reactivity of the amino group, enabling the synthesis of complex molecules with high specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and applications of N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine with related compounds:
Research Findings and Analytical Validation
- Nuclear Magnetic Resonance (NMR): All compounds in were validated via ¹H- and ¹³C-NMR, confirming structural integrity. For this compound, characteristic Boc peaks (δ 1.4 ppm for tert-butyl) and glycine signals (δ 3.5–4.0 ppm) are critical identifiers .
- Mass Spectrometry : Methoxycarbonyl glycine ethyl ester was confirmed via mass spec (m/z 161), while Deferoxamine mesilate’s complex structure required advanced techniques like high-resolution MS .
Biological Activity
N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine, commonly referred to as Boc-Gly-Pentyl, is a synthetic amino acid derivative notable for its potential applications in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of glycine, which enhances its stability and solubility in various solvents. The synthesis typically involves the coupling of Boc-protected glycine with a pentyl amine derivative.
General Synthesis Steps:
- Protection of Glycine : Glycine is reacted with di-tert-butyl dicarbonate (Boc2O) to form Boc-Gly.
- Coupling Reaction : Boc-Gly is then coupled with 5-amino-pentane using standard peptide coupling reagents such as EDC or DIC.
- Deprotection : The Boc group can be removed under acidic conditions when the compound is required in its active form.
1. Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study on cyclopeptides derived from similar structures demonstrated potent antifungal effects against various pathogenic fungi, suggesting that Boc-Gly-Pentyl might also possess similar properties due to its structural characteristics .
2. Modulation of Metabolic Pathways
This compound has been investigated for its role in modulating metabolic pathways, particularly in the inhibition of acetyl-CoA carboxylase (ACC). Inhibitors of ACC have shown promise in reducing fatty acid biosynthesis and promoting fatty acid oxidation, which could be beneficial in treating metabolic disorders such as obesity and diabetes .
3. Cytotoxic Activity
The compound has also been evaluated for cytotoxic effects against various cancer cell lines. Preliminary findings suggest that derivatives of Boc-Gly-Pentyl may exhibit selective cytotoxicity, potentially making them candidates for further development in cancer therapeutics .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
